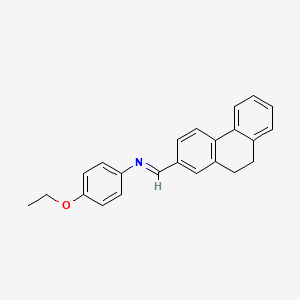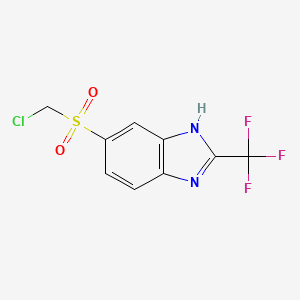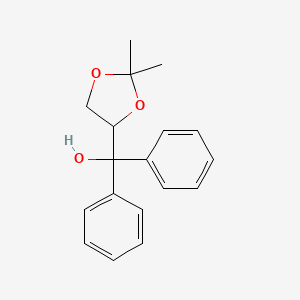![molecular formula C22H30N2OS B14370902 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol CAS No. 91614-70-9](/img/structure/B14370902.png)
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is a complex organic compound that features a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol typically involves multiple steps. One common route starts with the preparation of 3-(10H-phenothiazin-10-yl)propylamine, which is then reacted with methylamine and hexanol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propylamine
- N-methyl-3-(10H-phenothiazin-10-yl)-1-propanamine
- Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Uniqueness
6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is unique due to its specific structural modifications, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
91614-70-9 |
|---|---|
Formule moléculaire |
C22H30N2OS |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
6-[methyl(3-phenothiazin-10-ylpropyl)amino]hexan-1-ol |
InChI |
InChI=1S/C22H30N2OS/c1-23(15-8-2-3-9-18-25)16-10-17-24-19-11-4-6-13-21(19)26-22-14-7-5-12-20(22)24/h4-7,11-14,25H,2-3,8-10,15-18H2,1H3 |
Clé InChI |
IDYHHKXUBNDFRE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCO)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
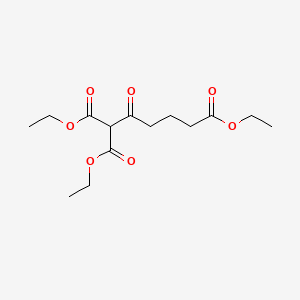
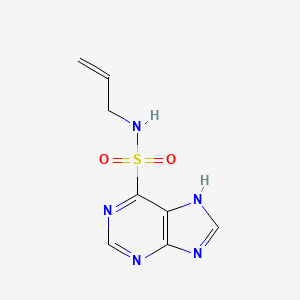
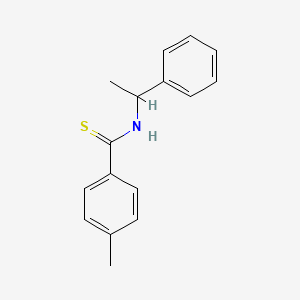
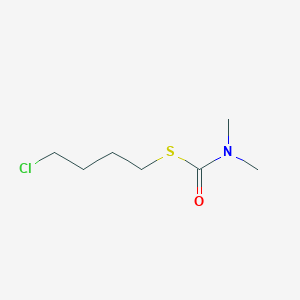
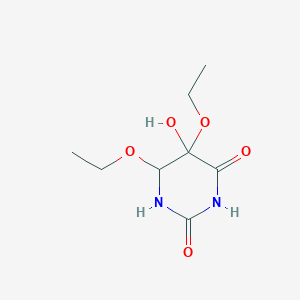
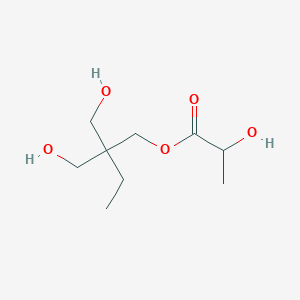
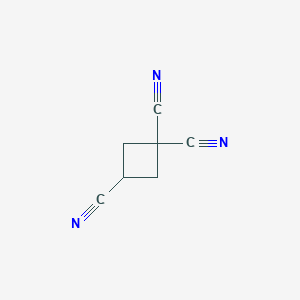
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
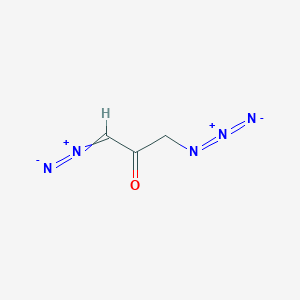
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
